An In-Depth Technical Guide to the Chemical and Physical Properties of Benzoin Ethyl Ether
An In-Depth Technical Guide to the Chemical and Physical Properties of Benzoin Ethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoin ethyl ether (BEE), a derivative of benzoin, is a compound of significant interest in polymer chemistry and organic synthesis. It is widely recognized for its application as a photoinitiator in free-radical polymerization processes, finding use in UV-curable coatings, inks, and adhesives. This technical guide provides a comprehensive overview of the chemical and physical properties of benzoin ethyl ether, detailed experimental protocols for their determination, and a visualization of its synthesis and reaction mechanisms.
Chemical and Physical Properties
The fundamental chemical and physical properties of benzoin ethyl ether are summarized in the tables below for easy reference and comparison. These properties are crucial for its handling, application, and the design of experimental procedures.
Table 1: General and Chemical Properties of Benzoin Ethyl Ether
| Property | Value | Source(s) |
| IUPAC Name | 2-ethoxy-1,2-diphenylethan-1-one | [1][2] |
| Synonyms | α-Ethoxy-α-phenylacetophenone, 2-Ethoxy-2-phenylacetophenone, O-Ethylbenzoin | [2] |
| CAS Number | 574-09-4 | [2] |
| Molecular Formula | C₁₆H₁₆O₂ | [1] |
| Molecular Weight | 240.30 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| SMILES | CCOC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |
| InChI | InChI=1S/C16H16O2/c1-2-18-16(14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12,16H,2H2,1H3 | |
| InChIKey | KMNCBSZOIQAUFX-UHFFFAOYSA-N |
Table 2: Physical Properties of Benzoin Ethyl Ether
| Property | Value | Source(s) |
| Melting Point | 56-61 °C | |
| Boiling Point | 194-195 °C at 20 mmHg | |
| Density | Approximately 1.1 g/cm³ | |
| Solubility | Insoluble in water. Soluble in ethanol, ether, benzene, chloroform, acetone, and petroleum ether. | |
| Refractive Index | ~1.5727 |
Experimental Protocols
This section details the methodologies for the synthesis of benzoin ethyl ether and the determination of its key physical properties.
Synthesis of Benzoin Ethyl Ether via Williamson Ether Synthesis
Benzoin ethyl ether is typically synthesized from its precursor, benzoin, through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of benzoin to form an alkoxide, which then acts as a nucleophile to attack an ethyl halide.
Materials:
-
Benzoin
-
Sodium hydride (NaH) or another suitable base
-
Anhydrous tetrahydrofuran (THF) or diethyl ether as solvent
-
Ethyl iodide or ethyl bromide
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Hexane and ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzoin in anhydrous THF.
-
Cool the solution in an ice bath.
-
Slowly add sodium hydride (a 60% dispersion in mineral oil is commonly used) to the stirred solution. Hydrogen gas will evolve.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the benzoin alkoxide.
-
Cool the reaction mixture again in an ice bath and add ethyl iodide or ethyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure benzoin ethyl ether.
Caption: Williamson Ether Synthesis of Benzoin Ethyl Ether.
Determination of Melting Point
The melting point of benzoin ethyl ether can be determined using a standard melting point apparatus.
Materials:
-
Purified benzoin ethyl ether
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
Procedure:
-
Ensure the benzoin ethyl ether sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 10-15 °C below the expected melting point (56-61 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate determination.
-
Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
Determination of Boiling Point
The boiling point of benzoin ethyl ether is determined at reduced pressure to prevent decomposition.
Materials:
-
Purified benzoin ethyl ether
-
Distillation apparatus with a vacuum adapter
-
Heating mantle
-
Thermometer
-
Boiling chips
-
Vacuum pump and manometer
Procedure:
-
Place a sample of benzoin ethyl ether and a few boiling chips into the distillation flask.
-
Assemble the distillation apparatus, ensuring all joints are properly sealed for vacuum.
-
Position the thermometer so that the top of the bulb is level with the side arm of the distillation head.
-
Connect the apparatus to a vacuum pump and reduce the pressure to the desired level (e.g., 20 mmHg).
-
Begin heating the distillation flask gently.
-
Record the temperature at which the liquid is boiling and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.
Determination of Solubility
A qualitative assessment of solubility can be performed as follows:
Materials:
-
Purified benzoin ethyl ether
-
A selection of solvents (water, ethanol, diethyl ether, etc.)
-
Test tubes
-
Vortex mixer or stirring rod
Procedure:
-
Place a small amount (e.g., 10 mg) of benzoin ethyl ether into a test tube.
-
Add a small volume (e.g., 1 mL) of the solvent to be tested.
-
Stir or vortex the mixture for a set period.
-
Observe if the solid dissolves completely. If it does, the compound is soluble. If it remains undissolved, it is insoluble. If some dissolves, it is sparingly soluble.
-
This can be done at room temperature and with gentle heating to observe temperature effects on solubility.
Mechanism of Action as a Photoinitiator
Benzoin ethyl ether functions as a Type I photoinitiator. Upon absorption of ultraviolet (UV) light, the molecule undergoes a homolytic cleavage, known as a Norrish Type I reaction, to generate two free radicals. These radicals can then initiate the polymerization of monomers, such as acrylates.
The key steps in this process are:
-
Photoexcitation: The benzoin ethyl ether molecule absorbs a photon of UV light, promoting it to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state.
-
α-Cleavage (Norrish Type I): The excited molecule undergoes cleavage of the carbon-carbon bond adjacent to the carbonyl group. This generates a benzoyl radical and an α-ethoxybenzyl radical.
-
Initiation: These primary radicals react with a monomer molecule, adding to the vinyl group and creating a new radical center on the monomer.
-
Propagation: The monomer radical then adds to another monomer molecule, and this process repeats, leading to the growth of a polymer chain.
-
Termination: The polymerization process is terminated when two growing polymer chains react with each other (combination or disproportionation) or with another radical species.
Caption: Free-Radical Polymerization Initiated by Benzoin Ethyl Ether.
Conclusion
Benzoin ethyl ether is a well-characterized compound with established physical and chemical properties that make it a valuable tool in synthetic chemistry, particularly as a photoinitiator. Understanding these properties and the experimental procedures for their determination is essential for its effective and safe use in research and industrial applications. The mechanisms of its synthesis and photoinitiating action provide a clear framework for its application in the development of new materials and processes.
